2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a complex organic compound that features both benzothiazole and benzimidazole moieties. These structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.
Formation of Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzothiazole and benzimidazole moieties through a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the benzimidazole moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
Uses in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
- N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Uniqueness
The combination of benzothiazole and benzimidazole moieties in a single molecule may provide unique biological activities and chemical properties not found in the individual components.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c21-14(8-23-16-20-11-3-1-2-4-13(11)24-16)17-9-5-6-10-12(7-9)19-15(22)18-10/h1-7H,8H2,(H,17,21)(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWTNHYBORXCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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